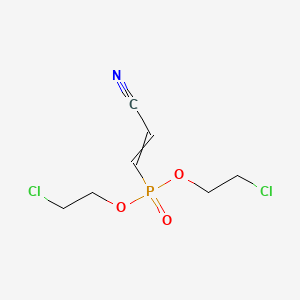
Bis(2-chloroethyl) (2-cyanoethenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloroethyl) (2-cyanoethenyl)phosphonate is an organophosphorus compound with the molecular formula C8H12ClN2O3P This compound is characterized by the presence of two 2-chloroethyl groups and a 2-cyanoethenyl group attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) (2-cyanoethenyl)phosphonate typically involves the reaction of 2-chloroethanol with phosphorus trichloride to form bis(2-chloroethyl)phosphite. This intermediate is then reacted with acrylonitrile under controlled conditions to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-chloroethyl) (2-cyanoethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminoethyl phosphonate derivatives.
Substitution: Hydroxyethyl or aminoethyl phosphonate derivatives.
Applications De Recherche Scientifique
Bis(2-chloroethyl) (2-cyanoethenyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Bis(2-chloroethyl) (2-cyanoethenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The cyano group can participate in nucleophilic addition reactions, while the phosphonate moiety can form strong interactions with metal ions or other electrophilic centers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-chloroethyl) methylphosphonate
- Bis(2-chloroethyl) hydrogen phosphate
- Bis(2-cyanoethyl) phosphonate
Uniqueness
Bis(2-chloroethyl) (2-cyanoethenyl)phosphonate is unique due to the presence of both 2-chloroethyl and 2-cyanoethenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
61256-79-9 |
|---|---|
Formule moléculaire |
C7H10Cl2NO3P |
Poids moléculaire |
258.04 g/mol |
Nom IUPAC |
3-[bis(2-chloroethoxy)phosphoryl]prop-2-enenitrile |
InChI |
InChI=1S/C7H10Cl2NO3P/c8-2-5-12-14(11,7-1-4-10)13-6-3-9/h1,7H,2-3,5-6H2 |
Clé InChI |
ZTAXXAURMUKFOQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OP(=O)(C=CC#N)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
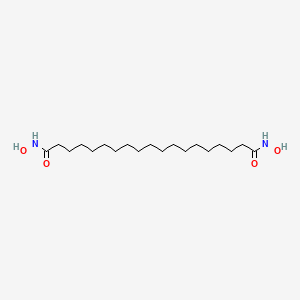
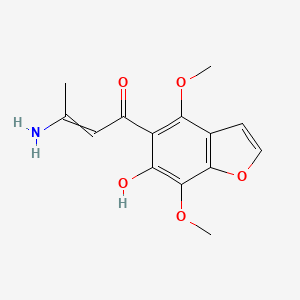

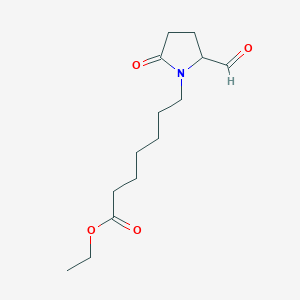
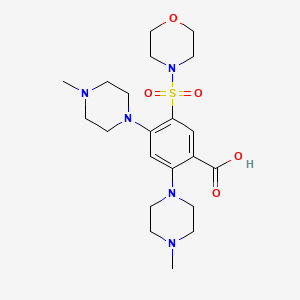
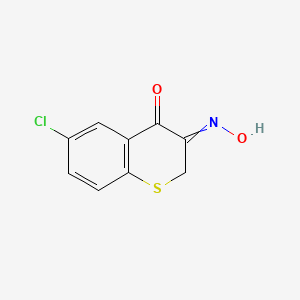
![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)
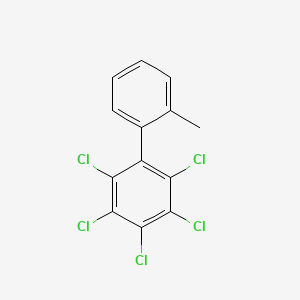

![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)

